molecular formula C11H11N5O3S B12702945 N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine CAS No. 133506-45-3

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine

Cat. No.: B12702945
CAS No.: 133506-45-3
M. Wt: 293.30 g/mol
InChI Key: JFWAUHPDWGYCOJ-UHFFFAOYSA-N
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Description

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine is a synthetic tetrazole derivative designed for advanced biochemical and pharmacological research. This compound integrates a glycine moiety with a 1-phenyl-1H-tetrazole core, a scaffold renowned for its significant biological activity. Tetrazole derivatives are extensively documented in scientific literature for their antimicrobial properties . Research on closely related structures has demonstrated enhanced efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, particularly when complexed with metal ions such as Copper(II) and Cobalt(II) . The tetrazole ring system is also a valuable component in material science, with applications including its use as an effective corrosion inhibitor for metals . The presence of the sulfur and multiple nitrogen atoms in its structure provides potential metal-chelating sites, making this compound a promising candidate for developing new metal complexes with biological activity or for use in spectrophotometric analysis . This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for detailed specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133506-45-3

Molecular Formula

C11H11N5O3S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]acetic acid

InChI

InChI=1S/C11H11N5O3S/c17-9(12-6-10(18)19)7-20-11-13-14-15-16(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,17)(H,18,19)

InChI Key

JFWAUHPDWGYCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with glycine. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted tetrazole derivatives. These products have various applications in medicinal chemistry and material science .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution .
  • Coordination Chemistry : The sulfur atom in the compound can form strong interactions with metal ions, making it useful as a ligand in coordination chemistry .

2. Biology

  • Enzyme Inhibition : Research indicates that N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine may act as an enzyme inhibitor, potentially impacting biochemical pathways relevant to various diseases .
  • Metabolic Studies : In vivo studies have shown that related compounds like acetylglycine can influence metabolic processes such as obesity resistance in animal models . This suggests that this compound may have similar implications for metabolic regulation.

3. Medicine

  • Therapeutic Potential : The compound's unique chemical properties suggest potential therapeutic applications in treating diseases. Its structural similarity to carboxylic acids allows it to bind effectively to active sites on enzymes, inhibiting their activity .
  • Research on Glycine Conjugation : Glycine conjugates play a role in detoxification pathways, which may be relevant for conditions involving excess acyl-CoA derivatives . Investigating the role of N-acyltransferases in forming glycine conjugates could provide insights into its medicinal applications.

4. Industrial Applications

  • Material Development : this compound is also explored for its utility in developing new materials with specific properties such as corrosion resistance and catalytic activity .

Case Study 1: Enzyme Inhibition

In studies investigating enzyme inhibition, N-acetylglycine derivatives demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. This highlights the potential of this compound in drug development targeting metabolic disorders.

Case Study 2: Metabolic Regulation

A systematic metabolomic study indicated that acetylglycine administration led to reduced body weight and fat accumulation in diet-induced obesity models. These findings suggest that compounds related to N-acetylglycine may offer therapeutic benefits for obesity management .

Mechanism of Action

The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The sulfur atom can form strong interactions with metal ions, making it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Tetrazole-Containing Pharmaceuticals

Example Compound: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 27164-46-1)

  • Structure : This cephalosporin antibiotic incorporates a tetrazolylacetyl group, similar to the target compound’s tetrazole-thioacetyl-glycine backbone.
  • Functional Comparison :
    • Bioactivity : The tetrazole moiety enhances binding to bacterial penicillin-binding proteins, contributing to β-lactamase resistance .
    • Stability : Both compounds leverage the tetrazole’s resistance to metabolic degradation, though the cephalosporin’s β-lactam ring introduces hydrolytic susceptibility.
  • Applications: Antibacterial agent vs.

Thioacetyl-Linked Glycine Derivatives

Example Compound : Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine (Diethatyl-ethyl)

  • Structure : Substituted glycine with a chloroacetyl and diethylphenyl group.
  • Functional Comparison :
    • Reactivity : The thioacetyl group in the target compound may offer nucleophilic resistance compared to the chloroacetyl group in diethatyl-ethyl, which is prone to hydrolysis.
    • Applications : Diethatyl-ethyl is a herbicide, suggesting structural flexibility of glycine derivatives in agrochemical design .

Perfluorinated Thioacetyl Compounds

Example Compound: 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-[2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetyl] derivs., inner salts (CAS 1078715-61-3)

  • Structure : Combines a perfluoroalkylthioacetyl group with a quaternary ammonium-glycine hybrid.
  • Functional Comparison :
    • Hydrophobicity : The perfluoroalkyl chain enhances water and oil repellency, unlike the phenyl group in the target compound, which may favor π-π stacking in biological systems.
    • Regulatory Status : Perfluorinated compounds are increasingly regulated due to environmental persistence (e.g., PFAS listings in 2022) .

Research Findings and Gaps

  • Bioactivity : The tetrazole-thioacetyl-glycine scaffold shows promise for targeted drug delivery due to its stability, but direct pharmacological data are lacking.
  • Environmental Impact : Perfluorinated analogs highlight the need for eco-friendly modifications in thioacetyl-glycine derivatives .
  • Synthetic Challenges : suggests advanced lithiation techniques for heterocycles, but scalability for the target compound remains unexplored.

Biological Activity

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine is a compound characterized by a tetrazole ring, a sulfur atom, and a glycine moiety. This unique structure contributes to its diverse biological activities, including potential therapeutic applications in various diseases. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C11H11N5O3SC_{11}H_{11}N_{5}O_{3}S, with a molecular weight of 293.3 g/mol. The compound contains a tetrazole moiety that enhances its ability to interact with biological targets, particularly enzymes and receptors.

Property Value
Chemical FormulaC₁₁H₁₁N₅O₃S
Molecular Weight293.3 g/mol
CAS Number133506-45-3
StructureChemical Structure

This compound exhibits its biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their function.
  • Metal Ion Coordination : The sulfur atom in the compound can form strong interactions with metal ions, making it a useful ligand in coordination chemistry.
  • Biochemical Pathways : Research indicates that it may influence metabolic pathways by modulating enzyme activities associated with oxidative stress and inflammation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antioxidant Activity

Studies have shown that derivatives of glycine, including N-acetylglycine, exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

Case Studies

A systematic review of compounds similar to N-acetylglycine revealed that treatments involving acetylglycine significantly reduced body weight in diet-induced obesity models. For instance, in a study involving mice treated with acetylglycine, there was a notable decrease in body weight and fat mass compared to control groups .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. Key findings include:

  • Binding Affinity : Compounds displaying similar structures showed varying degrees of binding affinity to target proteins involved in metabolic regulation .
  • Inhibition Potency : Some derivatives demonstrated potent inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), which is significant for developing treatments for diseases caused by oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine, and how can purity be validated?

  • Methodological Answer : A common approach involves coupling 1-phenyl-1H-tetrazole-5-thiol with bromoacetyl glycine derivatives under basic conditions (e.g., using K₂CO₃ in DMF). Post-synthesis, purity validation requires thin-layer chromatography (TLC) with a solvent system like toluene:ethyl acetate:water (8.7:1.2:1.1, v/v/v), visualized via iodine vapor . Recrystallization in ethanol and analytical techniques such as IR spectroscopy (to confirm thioacetyl C=S stretch ~650 cm⁻¹) and LC-MS (for molecular ion verification) are critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H-NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 4.0–4.5 ppm for glycine CH₂), ¹³C-NMR (to confirm the tetrazole ring at ~150 ppm), and elemental analysis (C, H, N percentages within ±0.3% of theoretical values). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS in positive-ion mode is preferred. For biological matrices, solid-phase extraction (SPE) followed by LC-MS/MS ensures specificity and sensitivity. Calibration curves using deuterated internal standards improve accuracy .

Advanced Research Questions

Q. What strategies mitigate instability of the tetrazole-thioacetyl linkage during synthesis?

  • Methodological Answer : The tetrazole-thioacetyl bond is prone to hydrolysis under acidic or oxidative conditions. Synthesis should occur under inert atmospheres (argon/nitrogen) at low temperatures (–70°C to 0°C). Post-reaction, immediate neutralization and lyophilization minimize degradation. Stabilizing agents like EDTA can chelate metal ions that catalyze decomposition .

Q. How does the tetrazole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. Computational studies (e.g., LogP calculations) predict increased lipophilicity compared to carboxylate analogs, which can be experimentally validated via shake-flask assays. In vitro Caco-2 cell models assess permeability .

Q. What in vitro models are appropriate for evaluating its hypoglycemic activity, and how are results interpreted?

  • Methodological Answer : Use INS-1E pancreatic β-cells to measure glucose-stimulated insulin secretion (GSIS) via ELISA. Dose-response curves (1–100 µM) and comparison with metformin as a positive control are standard. Data contradictions (e.g., variable efficacy) may arise from differences in cell passage number or serum-free vs. serum-containing media .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often stem from impurities in synthesized batches or assay variability. Reproduce experiments with HPLC-purified compound (>99% purity) and standardized protocols (e.g., identical cell lines, incubation times). Meta-analysis of multiple datasets using tools like Prism® identifies outliers .

Q. What computational methods predict interactions between this compound and biological targets (e.g., PPAR-γ)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to PPAR-γ’s ligand-binding domain. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What safety protocols are critical when handling tetrazole derivatives?

  • Methodological Answer : Tetrazole derivatives may release toxic HN3 under decomposition. Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage. Acute toxicity screening in zebrafish embryos (OECD TG 236) provides preliminary safety data .

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